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Tert-butyl 2,2,6-trimethylmorpholine-4-carboxylate

Catalog No.
S13563874
CAS No.
M.F
C12H23NO3
M. Wt
229.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 2,2,6-trimethylmorpholine-4-carboxylate

Product Name

Tert-butyl 2,2,6-trimethylmorpholine-4-carboxylate

IUPAC Name

tert-butyl 2,2,6-trimethylmorpholine-4-carboxylate

Molecular Formula

C12H23NO3

Molecular Weight

229.32 g/mol

InChI

InChI=1S/C12H23NO3/c1-9-7-13(8-12(5,6)15-9)10(14)16-11(2,3)4/h9H,7-8H2,1-6H3

InChI Key

VOHDJPKTUUQMOW-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)(C)C)C(=O)OC(C)(C)C

Tert-butyl 2,2,6-trimethylmorpholine-4-carboxylate is a chemical compound characterized by its morpholine ring structure, which includes a tert-butyl group and a carboxylate functional group. The molecular formula of this compound is C13H23NO2C_{13}H_{23}NO_2. This compound exhibits a unique combination of properties due to the presence of multiple functional groups, which influences its reactivity and potential applications in various fields.

Typical of esters and morpholines. These include:

  • Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding morpholine carboxylic acid.
  • Transesterification: It can react with alcohols to form new esters, which can be useful in synthesizing derivatives.
  • Nucleophilic substitutions: The morpholine nitrogen can act as a nucleophile in various substitution reactions.

These reactions highlight the compound's versatility in organic synthesis.

The synthesis of tert-butyl 2,2,6-trimethylmorpholine-4-carboxylate typically involves several key steps:

  • Formation of the Morpholine Ring: Starting materials such as 2,6-dimethylphenol or similar compounds can be reacted with formaldehyde and ammonium salts to form the morpholine ring.
  • Carboxylation: The introduction of the carboxylate group can be achieved through reactions involving carbon dioxide or carboxylic acids under suitable conditions.
  • Tert-butyl Ester Formation: The final step involves converting the carboxylic acid to its tert-butyl ester using tert-butanol and an acid catalyst.

These steps may vary depending on the specific reagents and conditions used.

Tert-butyl 2,2,6-trimethylmorpholine-4-carboxylate has potential applications in various fields:

  • Pharmaceuticals: As an intermediate in drug synthesis.
  • Agricultural Chemicals: Potential use in developing agrochemicals due to its structural properties.
  • Polymer Chemistry: May serve as a building block for polymers or as a modifier for enhancing material properties.

The versatility of this compound makes it a candidate for further exploration in these areas.

Interaction studies involving tert-butyl 2,2,6-trimethylmorpholine-4-carboxylate focus on its reactivity with other chemical species. These studies help elucidate its role in complex mixtures and its potential interactions with biological molecules. Such investigations typically involve:

  • Spectroscopic Techniques: To monitor changes during reactions.
  • Kinetic Studies: To understand the rates of reaction with various substrates.

These studies are crucial for predicting how this compound might behave in different environments.

Tert-butyl 2,2,6-trimethylmorpholine-4-carboxylate shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructureUnique Features
Tert-butyl 4-piperidinecarboxylateContains a piperidine ringOften exhibits different solubility characteristics compared to morpholines.
Tert-butyl 2-(benzhydrylcarbamoyl)-6-methylmorpholine-4-carboxylateSimilar morpholine structure but with a benzhydryl groupEnhanced lipophilicity may lead to different biological activities.
Tert-butyl 3-(dimethylamino)-3-methylbutanoateContains an amine groupExhibits different reactivity due to nitrogen presence.

The uniqueness of tert-butyl 2,2,6-trimethylmorpholine-4-carboxylate lies in its specific arrangement of functional groups and its potential reactivity patterns compared to these similar compounds. Each derivative presents distinct properties that can influence their applications and interactions.

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Exact Mass

229.16779360 g/mol

Monoisotopic Mass

229.16779360 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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